molecular formula C9H14N4O B13941370 2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine

2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine

Cat. No.: B13941370
M. Wt: 194.23 g/mol
InChI Key: LLBWURFOUGXEQP-UHFFFAOYSA-N
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Description

2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a methyl group attached to an isonicotinamidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine typically involves the reaction of 2-dimethylamino-6-methyl-isonicotinamidine with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to increase efficiency and yield. The starting materials are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the nitro group yields an amine.

Scientific Research Applications

2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-dimethylamino-N-hydroxy-6-methyl-isonicotinamide
  • 2-dimethylamino-N-hydroxy-6-methyl-isonicotinate
  • 2-dimethylamino-N-hydroxy-6-methyl-isonicotinyl chloride

Uniqueness

2-dimethylamino-N-hydroxy-6-methyl-isonicotinamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(dimethylamino)-N'-hydroxy-6-methylpyridine-4-carboximidamide

InChI

InChI=1S/C9H14N4O/c1-6-4-7(9(10)12-14)5-8(11-6)13(2)3/h4-5,14H,1-3H3,(H2,10,12)

InChI Key

LLBWURFOUGXEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N(C)C)C(=NO)N

Origin of Product

United States

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